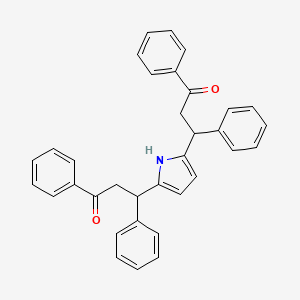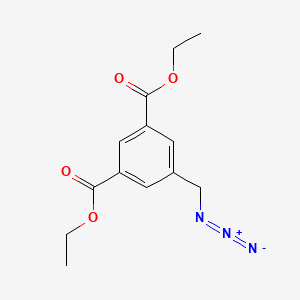
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C13H15N3O4. It is a derivative of benzene-1,3-dicarboxylic acid, where the hydrogen atoms at positions 1 and 3 are replaced by diethyl ester groups, and the hydrogen atom at position 5 is replaced by an azidomethyl group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,3-dicarboxylic acid.
Esterification: The carboxylic acid groups are esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form diethyl benzene-1,3-dicarboxylate.
Bromination: The esterified compound is then brominated at the 5-position using bromine in the presence of a catalyst like iron(III) bromide to form diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for esterification and bromination steps, and large-scale batch reactors for the azidation step. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azidomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF, and other nucleophiles.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products
Substitution: Various substituted benzene-1,3-dicarboxylates.
Reduction: Diethyl 5-(aminomethyl)benzene-1,3-dicarboxylate.
Cycloaddition: Triazole derivatives.
科学的研究の応用
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and other heterocycles.
Biology: It is used in bioconjugation reactions, where the azide group reacts with alkynes to label biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the triazole derivatives formed .
類似化合物との比較
Similar Compounds
Diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate: Similar structure but with a bromomethyl group instead of an azidomethyl group.
Diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for specific applications in cycloaddition reactions and bioconjugation. This makes it a valuable compound in the synthesis of triazoles and other bioactive molecules .
特性
CAS番号 |
918810-61-4 |
|---|---|
分子式 |
C13H15N3O4 |
分子量 |
277.28 g/mol |
IUPAC名 |
diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H15N3O4/c1-3-19-12(17)10-5-9(8-15-16-14)6-11(7-10)13(18)20-4-2/h5-7H,3-4,8H2,1-2H3 |
InChIキー |
XTMQGPUDUOMUDK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=C1)CN=[N+]=[N-])C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)
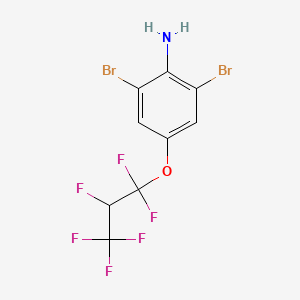
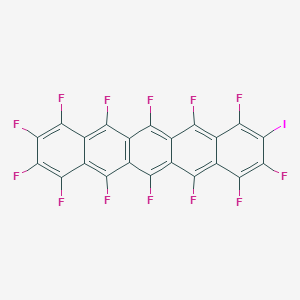
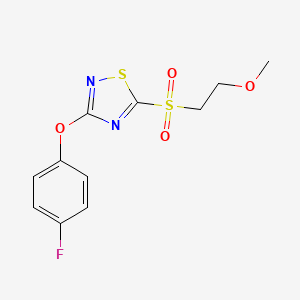
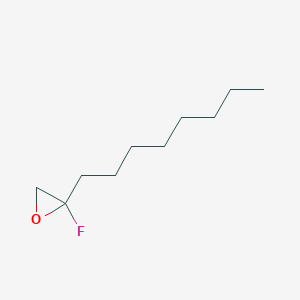
![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
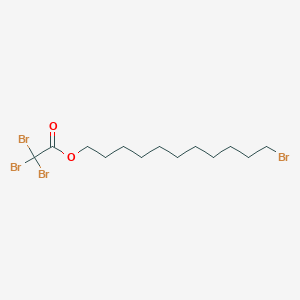
![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
